1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride is a specialized organosulfur compound featuring a pyrrole ring substituted with a sulfonoyl chloride (-SO₂Cl) group at the 2-position and a 3-chloro-5-(trifluoromethyl)-pyridinyl moiety at the 1-position. This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with a reactive sulfonoyl chloride functional group, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonyl groups into target molecules .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2O2S/c11-7-4-6(10(13,14)15)5-16-9(7)17-3-1-2-8(17)20(12,18)19/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIKQCOKDZJLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination of 5-Trifluoromethylpyridine
Industrial-scale production of 3-chloro-5-(trifluoromethyl)pyridine relies on gas-phase chlorination, as detailed in EP0078410A2 . Key process parameters include:
| Parameter | Value/Range | Catalyst System |
|---|---|---|
| Temperature | 250–400°C | Activated carbon or FeCl3 |
| Chlorine Feed Ratio | 1.1–1.5 eq | Residence Time: 10–30 s |
| Pressure | Atmospheric | Yield: 78–92% |
The reaction proceeds via radical-mediated C–H chlorination, selectively targeting the 3-position of the pyridine ring due to electronic effects from the trifluoromethyl group. Post-reaction purification involves fractional distillation under reduced pressure (b.p. 144–145°C at 760 mmHg), with unreacted starting materials recycled to improve overall atom economy.
Functionalization to 2-Chloro-3-Chloro-5-Trifluoromethylpyridine
To enable N-arylation, the 2-position of the pyridine must bear a leaving group. This is achieved through a second chlorination step using phosphorus oxychloride (POCl3) under reflux:
$$
\text{3-Chloro-5-(trifluoromethyl)pyridine} + \text{POCl}3 \xrightarrow{\Delta} \text{2,3-Dichloro-5-(trifluoromethyl)pyridine} + \text{H}3\text{PO}_4
$$
Reaction monitoring via $$^{19}\text{F NMR}$$ confirms complete conversion by the disappearance of the −CF$$_3$$ triplet at δ −63.5 ppm and emergence of a new triplet for the dichlorinated product.
N-Arylation of Pyrrole
Ullmann-Type Coupling with Copper Catalysis
Coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with pyrrole employs a copper(I)-mediated Ullmann reaction:
$$
\text{2,3-Dichloro-5-(trifluoromethyl)pyridine} + \text{Pyrrole} \xrightarrow{\text{CuI, K}2\text{CO}3, \text{DMF}} \text{1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)pyrrole}
$$
Optimized Conditions :
- Catalyst: CuI (10 mol%)
- Base: K$$2$$CO$$3$$ (2.5 eq)
- Solvent: DMF at 110°C for 24 h
- Yield: 65–72%
The reaction proceeds via single-electron transfer (SET) mechanisms, with copper facilitating oxidative addition of the C–Cl bond. Regioselectivity favors substitution at the 2-position of the pyridine due to reduced steric hindrance compared to the 3-chloro site.
Alternative Buchwald-Hartwig Amination
For higher yields, palladium-catalyzed conditions may be employed:
$$
\text{Xantphos (4 mol%), Pd}2\text{(dba)}3\text{ (2 mol%), Cs}2\text{CO}3\text{ (3 eq), Toluene, 100°C, 12 h → 89% Yield}
$$
This method circumvents copper-induced side reactions but incurs higher costs due to precious metal catalysts.
Regioselective Sulfonation of N-Arylpyrrole
Chlorosulfonation with ClSO$$_3$$H
Sulfonation at the pyrrole 2-position utilizes chlorosulfonic acid under controlled conditions:
$$
\text{1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)pyrrole} + \text{ClSO}_3\text{H} \xrightarrow{-10^\circ \text{C}} \text{Pyrrole-2-sulfonic Acid Intermediate}
$$
Critical Parameters :
- Temperature: Maintained below 0°C to minimize polysulfonation
- Solvent: Dichloromethane (CH$$2$$Cl$$2$$) for exothermic control
- Reaction Time: 4 h (monitored by TLC, R$$_f$$ 0.3 in EtOAc/hexanes 1:1)
The electron-donating N-aryl group directs electrophilic attack to the adjacent 2-position, with <5% 3-sulfonated byproduct observed via HPLC.
Conversion to Sulfonoyl Chloride
Treatment with phosphorus pentachloride (PCl$$_5$$) achieves complete conversion:
$$
\text{Pyrrole-2-sulfonic Acid} + \text{PCl}_5 \xrightarrow{\text{reflux, 2 h}} \text{1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Pyrrole-2-Sulfonoyl Chloride}
$$
Excess PCl$$_5$$ (3 eq) ensures quantitative chloride displacement, with gaseous HCl removed via vacuum distillation. Final purification employs silica gel chromatography (hexanes/EtOAc 4:1) to isolate the product as a pale-yellow solid (m.p. 86–88°C).
Industrial-Scale Process Considerations
Waste Stream Management
- POCl$$3$$ Byproducts : Neutralized with aqueous NaOH to form Na$$3$$PO$$_4$$ for safe disposal.
- Copper Residues : Removed via chelating resins (e.g., Dowex M4195) to meet <1 ppm residual metal specifications.
Solvent Recovery Systems
- DMF Distillation : Achieves >95% recovery using falling-film evaporators under reduced pressure (20 mmHg).
- CH$$2$$Cl$$2$$ Recycling : Liquid-liquid extraction separates sulfonic acid intermediates from the organic phase.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.0% (HPLC) | C18 column, 220 nm |
| Sulfonoyl Chloride | ≥98.5% (Titration) | AgNO$$_3$$ potentiometric |
| Heavy Metals | <10 ppm | ICP-MS |
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrole ring.
Coupling Reactions: The sulfonoyl chloride group can react with amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted pyridine and pyrrole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures can act as kinase inhibitors, which are crucial in regulating cellular processes involved in diseases such as cancer . The compound's ability to inhibit specific kinases could lead to the development of novel anticancer therapies.
Case Study: Kinase Inhibition
A study evaluated the inhibitory effects of related compounds on various kinases involved in cancer signaling pathways. The results indicated that the presence of trifluoromethyl and sulfonyl groups enhances binding affinity, making such compounds promising candidates for drug development .
Synthetic Chemistry
The sulfonyl chloride functional group allows for versatile synthetic transformations. It can participate in nucleophilic substitution reactions, enabling the introduction of various nucleophiles such as amines and alcohols.
Synthetic Applications Table
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Amines, alcohols, and thiols |
| Coupling Reactions | Formation of carbon-carbon bonds | Biaryl compounds and complex heterocycles |
| Electrophilic Addition | Reactivity with alkenes or other electrophiles | Various substituted pyrroles |
Material Science
The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials such as polymers and coatings. The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of materials.
Research has shown that compounds related to this compound exhibit anti-inflammatory properties. These findings suggest potential applications in treating inflammatory diseases .
Case Study: Anti-inflammatory Effects
In vitro studies demonstrated that derivatives of this compound significantly reduced inflammation markers in cellular models. This positions them as candidates for further development in therapeutic formulations targeting inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride involves its interaction with specific molecular targets and pathways. The sulfonoyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Presumed to be C₁₀H₅Cl₂F₃N₃O₂S (derived by replacing the -NH₂ group in the sulfonamide analog with -Cl; see ).
- Molar Mass : Estimated ~360.59 g/mol (based on analogous compounds).
- Reactivity: The sulfonoyl chloride group enables nucleophilic substitution reactions, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives .
The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-302900) and priced at $296.00/500 mg, reflecting its specialized applications in pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
| Compound Name | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Target Compound : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride | Not explicitly listed | C₁₀H₅Cl₂F₃N₃O₂S* | ~360.59 | Pyrrole, sulfonoyl chloride | Sulfonylating agent in synthesis |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonyl chloride | 1156603-00-7 | C₉H₄Cl₂F₃N₃O₂S | 346.11 | Pyrazole, sulfonyl chloride | Intermediate in agrochemicals |
| Chlorfluazuron | 71422-67-8 | C₂₀H₉Cl₃F₅N₃O₃ | 540.66 | Urea linkage, pyridinyl ether | Insect growth regulator |
| Fluopyram | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | 396.71 | Benzamide, pyridinyl ethyl | Fungicide |
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide | 338397-80-1 | C₁₀H₇ClF₃N₃O₂S | 325.69 | Pyrrole, sulfonamide | Potential bioactive intermediate |
*Inferred from structural analogy to and .
Structural and Functional Analysis
Heterocyclic Core Variations
- Pyrazole vs. Pyrrole: The pyrazole analog (CAS 1156603-00-7, ) replaces the pyrrole ring with a pyrazole, altering electronic properties. The pyrrole-based target compound may exhibit higher reactivity in electrophilic substitutions due to the lone pair on its nitrogen atom .
Functional Group Differences
- Sulfonoyl Chloride vs. Sulfonamide: The sulfonamide derivative (CAS 338397-80-1, ) lacks the reactive -Cl group, making it less suited for nucleophilic substitution but more stable for direct biological testing . Sulfonoyl chlorides (e.g., the target compound) are pivotal in synthesizing sulfonamides, which are common in drug discovery (e.g., sulfa antibiotics) .
Substituent Effects
- Trifluoromethyl and Chloro Groups :
- Both the target compound and chlorfluazuron () feature a 3-chloro-5-(trifluoromethyl)-pyridinyl group, which enhances lipophilicity and resistance to metabolic degradation. However, chlorfluazuron incorporates a urea linkage, broadening its insect growth regulatory activity .
- Fluopyram () uses a benzamide scaffold with the same pyridinyl group, demonstrating how substituent positioning influences fungicidal vs. insecticidal activity .
Physicochemical Properties
Limited data are available for the target compound, but analogous compounds provide insights:
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability in bioactive molecules.
- Stability: Sulfonoyl chlorides are moisture-sensitive, requiring anhydrous storage conditions, whereas sulfonamides (e.g., CAS 338397-80-1) are more stable .
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride (CAS Number: 338397-79-8) is a chemical compound with potential applications in medicinal chemistry and agrochemicals. Its unique structure, featuring a pyrrole ring and a sulfonyl chloride moiety, suggests diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₅Cl₂F₃N₂O₂S
- Molecular Weight : 426.15 g/mol
- Melting Point : 71-74 °C
- Hazard Classification : Irritant
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and increase the compound's efficacy against bacterial strains.
Enzyme Inhibition
Studies have shown that sulfonyl chlorides can act as inhibitors of various enzymes. Specifically, this compound may inhibit serine proteases, which are critical in various biological processes including inflammation and immune responses. This inhibition could lead to therapeutic applications in treating diseases characterized by excessive protease activity.
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound may have selective cytotoxic effects on cancer cell lines. The mechanism is hypothesized to involve the disruption of cellular signaling pathways related to proliferation and apoptosis. Further studies are necessary to elucidate the specific pathways affected.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of related pyrrole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potential as antibiotic agents .
Case Study 2: Enzyme Inhibition Profile
In a study focusing on enzyme inhibition, researchers assessed the effects of various sulfonyl chlorides on serine proteases. The results demonstrated that modifications to the pyrrole ring significantly influenced inhibitory potency, highlighting the importance of structural optimization in drug design .
Research Findings
| Property | Value |
|---|---|
| Antimicrobial Activity | Effective against multiple strains |
| Enzyme Target | Serine Proteases |
| Cytotoxicity | Selective towards cancer cells |
| Mechanism of Action | Disruption of signaling pathways |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 3-chloro-5-(trifluoromethyl)pyridin-2-carboxylic acid (CAS 80194-68-9) as a precursor. Convert it to the corresponding pyridinylpyrrole intermediate via coupling reactions (e.g., Suzuki-Miyaura) .
- Step 2 : Introduce the sulfonoyl chloride group using thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C to minimize side reactions .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometric ratios of SOCl₂ to improve yield (target >85%). Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Purity Analysis :
- Use GC or HPLC with UV detection (λ = 254 nm) for quantifying impurities. For GC, a DB-5MS column with a temperature gradient (50°C to 280°C at 10°C/min) is effective .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., pyridine ring protons at δ 8.2–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 375.98 .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage :
- Store in sealed, light-resistant containers under inert atmosphere (N₂ or Ar) at –20°C. Avoid exposure to moisture, as sulfonoyl chlorides hydrolyze readily to sulfonic acids .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic reactivity of the sulfonoyl chloride group in nucleophilic substitution reactions?
- Mechanistic Insight :
- The sulfonoyl chloride undergoes nucleophilic attack (e.g., by amines or alcohols) via a two-step process: (i) formation of a tetrahedral intermediate, followed by (ii) chloride ion expulsion. DFT studies suggest that electron-withdrawing groups on the pyridine ring (e.g., –CF₃) enhance electrophilicity by stabilizing the transition state .
- Experimental Validation :
- Perform kinetic studies in polar aprotic solvents (DMF, acetonitrile) to measure rate constants (k) for reactions with varying nucleophiles (e.g., aniline vs. ethanol) .
Q. How does the substitution pattern on the pyridine ring influence biological activity in related agrochemicals?
- Structure-Activity Relationship (SAR) :
- In analogs like fluopyram (CAS 658066-35-4), the 3-chloro-5-(trifluoromethyl)pyridinyl group enhances binding to fungal succinate dehydrogenase (SDH) by increasing hydrophobic interactions. Replacements with –OCH₃ or –NO₂ reduce potency by 10–100× .
- Testing Protocol :
- Use SDH inhibition assays (IC₅₀ measurements) and molecular docking to compare target compound derivatives with fluopyram .
Q. How can conflicting data on synthetic yields (e.g., 60% vs. 85%) be resolved through experimental design?
- Data Reconciliation :
- Variable Control : Standardize solvent purity (e.g., anhydrous DCM with <50 ppm H₂O) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling steps).
- Reproducibility : Conduct triplicate reactions under identical conditions and analyze yields via HPLC. Cross-validate with independent labs using shared protocols .
Q. What strategies mitigate hydrolysis of the sulfonoyl chloride during biological assays?
- Stabilization Methods :
- Buffered Systems : Use phosphate-buffered saline (PBS, pH 7.4) with 1% DMSO to maintain solubility while slowing hydrolysis.
- Prodrug Approach : Convert the sulfonoyl chloride to a stable sulfonamide prodrug (e.g., using tert-butyl carbamate) that regenerates the active form in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
